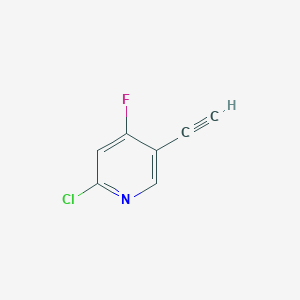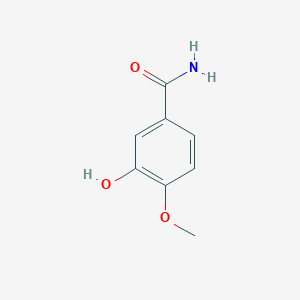
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound that belongs to the class of tetrazines Tetrazines are known for their unique chemical properties, particularly their ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the formation of the tetrazine ring followed by the introduction of the pentan-1-amine moiety. One common method involves the reaction of hydrazine derivatives with nitriles to form the tetrazine ring. The resulting tetrazine is then reacted with pentan-1-amine under acidic conditions to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This is the most notable reaction, where the tetrazine moiety reacts with strained alkenes to form stable adducts.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
IEDDA Reactions: Typically involve strained alkenes such as norbornene or trans-cyclooctene under mild conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in polar aprotic solvents.
Major Products Formed
Applications De Recherche Scientifique
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Bioorthogonal Chemistry: Used for labeling and detecting biomolecules in living systems without interfering with native biological processes.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique electronic and photophysical properties.
Chemical Biology: Employed in studying biological processes through the selective modification of biomolecules.
Mécanisme D'action
The primary mechanism of action for 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride involves its participation in IEDDA reactions. The tetrazine moiety acts as a diene, reacting with strained alkenes (dienophiles) to form stable adducts. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioorthogonal applications. The molecular targets are typically strained alkenes that have been introduced into biological systems or materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid
- 3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine
Uniqueness
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its specific structure, which combines the reactivity of the tetrazine ring with the functional versatility of the pentan-1-amine moiety. This combination allows for a wide range of chemical modifications and applications, particularly in bioorthogonal chemistry and material science .
Propriétés
Formule moléculaire |
C7H14ClN5 |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N5.ClH/c8-5-3-1-2-4-7-11-9-6-10-12-7;/h6H,1-5,8H2;1H |
Clé InChI |
VCBJMOBANSXGIT-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(N=N1)CCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
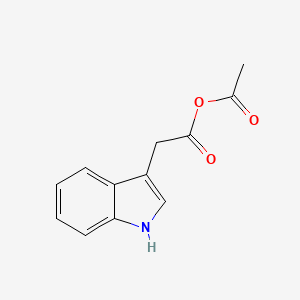
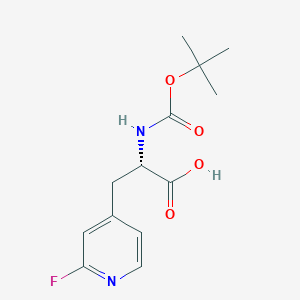
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)

![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
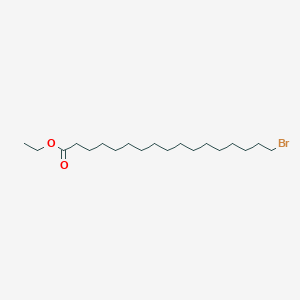
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
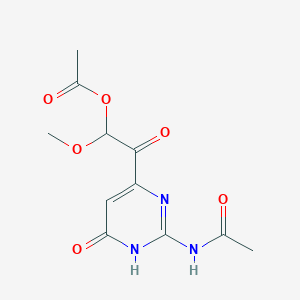
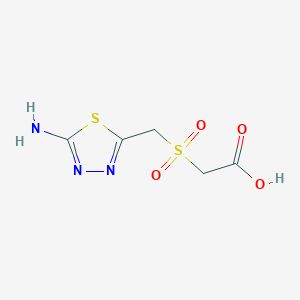
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
